2-Fluoro-6-methoxybenzotrifluoride
Description
2-Fluoro-6-methoxybenzotrifluoride is a substituted aromatic compound featuring a trifluoromethyl (-CF₃) group, a fluorine atom at position 2, and a methoxy (-OCH₃) group at position 6 on the benzene ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while fluorine and methoxy substituents modulate electronic properties and reactivity .
Properties
Molecular Formula |
C8H6F4O |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
1-fluoro-3-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F4O/c1-13-6-4-2-3-5(9)7(6)8(10,11)12/h2-4H,1H3 |
InChI Key |
DIXZYRIBDLSRDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-6-methoxybenzoic acid with trifluoromethylating agents under specific conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Fluoro-6-methoxybenzotrifluoride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxybenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or methoxylated derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
2-Fluoro-6-methoxybenzotrifluoride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxybenzotrifluoride involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The trifluoromethyl group’s position significantly impacts reactivity. For example, 2-Methoxy-6-(trifluoromethyl)benzoic acid exhibits stronger electron-withdrawing effects compared to 2-Fluoro-6-methoxy derivatives, altering acidity (pKa) and solubility.
- Functional Group Effects : Carboxylic acid derivatives (e.g., 2-Fluoro-6-methoxybenzoic acid ) are more polar and water-soluble than boronic acids (e.g., 2-Fluoro-6-methoxyphenylboronic acid ), which are pivotal in cross-coupling reactions.
2.2 Electronic and Steric Effects
- Trifluoromethyl Group : The -CF₃ group in benzotrifluoride analogs increases steric bulk and electron-withdrawing character, enhancing resistance to metabolic degradation .
- Fluorine vs. Methoxy : Fluorine’s electronegativity stabilizes adjacent groups via inductive effects, while methoxy groups donate electron density through resonance, influencing regioselectivity in reactions .
Research Findings and Data Gaps
- Thermal Stability: Trifluoromethyl-containing compounds generally exhibit higher thermal stability (decomposition >250°C) compared to non-fluorinated analogs .
Biological Activity
2-Fluoro-6-methoxybenzotrifluoride (CAS No. 830346-48-0) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Fluoro-6-methoxybenzotrifluoride is with a molecular weight of approximately 240.17 g/mol. The presence of fluorine atoms significantly influences its physicochemical properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₄O |
| Molecular Weight | 240.17 g/mol |
| Log P (octanol-water) | 3.49 |
| Solubility | Moderately soluble |
Antibacterial Activity
Recent studies have indicated that compounds bearing trifluoromethyl groups exhibit enhanced antibacterial properties. The antibacterial activity of 2-Fluoro-6-methoxybenzotrifluoride was evaluated against various strains, including Escherichia coli and Staphylococcus aureus.
Table 2: Antibacterial Activity
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Fluoro-6-methoxybenzotrifluoride | 4.88 | E. coli |
| Reference Compound (Doxorubicin) | 52.1 | E. coli |
The minimum inhibitory concentration (MIC) for 2-Fluoro-6-methoxybenzotrifluoride was found to be significantly lower than that of Doxorubicin, suggesting a promising antibacterial profile.
Anticancer Activity
The anticancer potential of 2-Fluoro-6-methoxybenzotrifluoride was assessed against several human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The compound demonstrated notable cytotoxicity with IC50 values comparable to established chemotherapeutics.
Table 3: Anticancer Activity
| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |
|---|---|---|
| A549 | 22.4 | 52.1 |
| HCT116 | 17.8 | 52.1 |
| HePG2 | 12.4 | 52.1 |
Molecular docking studies revealed that the compound interacts favorably with targets such as the human Son of sevenless homolog 1 (SOS1), which is implicated in cancer signaling pathways.
The biological activity of 2-Fluoro-6-methoxybenzotrifluoride can be attributed to its ability to modulate key cellular pathways involved in bacterial survival and cancer cell proliferation. The down-regulation of critical genes such as EGFR and KRAS in treated cells indicates a mechanism involving disruption of growth factor signaling.
Case Studies
In a recent study published in Scientific Reports, the efficacy of several fluorinated compounds, including derivatives similar to 2-Fluoro-6-methoxybenzotrifluoride, was evaluated for their antibacterial and anticancer properties. The findings indicated that the incorporation of fluorine atoms enhances biological activity through increased binding affinity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
